Product packaging for 2-(6-Fluoro-1H-indol-3-yl)propylamine(Cat. No.:CAS No. 77590-52-4)

2-(6-Fluoro-1H-indol-3-yl)propylamine

Cat. No.: B13230765
CAS No.: 77590-52-4
M. Wt: 192.23 g/mol
InChI Key: KJGOEBPCOOEHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(6-Fluoro-1H-indol-3-yl)propylamine is a valuable fluorinated indole derivative designed for advanced research applications in medicinal chemistry and drug discovery. This compound integrates a privileged indole scaffold with strategic fluorination, a proven combination for developing bioactive molecules . The indole nucleus is a ubiquitous structure in pharmaceuticals, present in drugs targeting a wide range of conditions, including inflammation, migraines, and cancer . Its significance stems from its ability to mimic peptide structures and interact reversibly with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . The strategic 6-fluoro substitution on the indole ring is a key feature that modulates the compound's properties. Fluorine's high electronegativity alters the electron density of the ring system, which can influence the molecule's reactivity and its interactions with enzymes and receptors . Furthermore, replacing a hydrogen with fluorine at a metabolically vulnerable site like the 6-position can significantly enhance metabolic stability by blocking oxidative metabolism by cytochrome P450 enzymes, thereby potentially improving the half-life and bioavailability of lead compounds . The propylamine side chain at the 3-position provides a versatile handle for further synthetic modification, allowing researchers to conjugate the indole moiety to other pharmacophores or create complex molecular architectures . This building block is particularly relevant in antimicrobial research. Structurally similar indole-3-acetamido-polyamine conjugates have demonstrated potent growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans , with MIC values often in the sub-micromolar range . Some analogues also function as antibiotic adjuvants, strongly enhancing the effectiveness of legacy antibiotics like doxycycline against resistant Gram-negative bacteria such as Pseudomonas aeruginosa . The compound is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FN2 B13230765 2-(6-Fluoro-1H-indol-3-yl)propylamine CAS No. 77590-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77590-52-4

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H13FN2/c1-7(5-13)10-6-14-11-4-8(12)2-3-9(10)11/h2-4,6-7,14H,5,13H2,1H3

InChI Key

KJGOEBPCOOEHSG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CNC2=C1C=CC(=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 6 Fluoro 1h Indol 3 Yl Propylamine

Advanced Synthetic Routes to the 6-Fluoro-1H-indole Core

The construction of the 6-fluoro-1H-indole core is a critical first step in the synthesis of 2-(6-Fluoro-1H-indol-3-yl)propylamine. Various classical and modern synthetic methods can be employed for this purpose. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One common approach involves the Fischer indole (B1671886) synthesis, which utilizes the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govmdpi.com For the synthesis of the 6-fluoro-1H-indole core, 4-fluorophenylhydrazine would be a key starting material. The reaction proceeds through a hydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to furnish the indole ring. mdpi.com

Another powerful method is the Leimgruber-Batcho indole synthesis, which offers a milder alternative to the Fischer synthesis and is often compatible with a wider range of functional groups. numberanalytics.com This two-step process begins with the condensation of a substituted o-nitrotoluene with a dimethylformamide acetal (B89532) to form a β-enaminone, which is then reductively cyclized to the indole.

More contemporary methods, such as transition-metal-catalyzed cyclizations, have also been developed for indole synthesis. mdpi.commdpi.com These reactions, often employing palladium or copper catalysts, can provide access to complex indole structures from readily available starting materials like haloanilines and alkynes. mdpi.com

Synthetic Method Key Starting Materials General Conditions Advantages Disadvantages
Fischer Indole Synthesis4-Fluorophenylhydrazine, Aldehyde/KetoneAcidic (e.g., H₂SO₄, ZnCl₂)Well-established, readily available starting materialsHarsh conditions, potential for side reactions
Leimgruber-Batcho SynthesisSubstituted o-nitrotoluene, DMF-acetal1. Condensation 2. Reductive cyclization (e.g., H₂, Pd/C)Milder conditions, good functional group toleranceTwo-step process
Transition-Metal CatalysisHaloanilines, AlkynesPalladium or Copper catalyst, baseHigh efficiency, access to complex structuresCatalyst cost and removal

Once the 6-fluoro-1H-indole core is synthesized, further functionalization is often necessary. The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, typically at the C3 position. researchgate.net However, achieving regioselectivity at other positions can be challenging. nih.govacs.org

Modern C-H functionalization techniques have emerged as powerful tools for the direct introduction of functional groups without the need for pre-functionalized substrates. numberanalytics.comnih.govacs.org These methods often utilize transition metal catalysts, such as palladium or rhodium, to activate specific C-H bonds. numberanalytics.com The use of directing groups attached to the indole nitrogen can guide the functionalization to specific positions, including the more challenging C2, C4, C5, C6, and C7 positions. nih.govacs.org

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also widely used to introduce aryl or heteroaryl groups onto the indole scaffold. numberanalytics.com

Functionalization Strategy Target Position(s) Key Reagents/Catalysts Description
Electrophilic SubstitutionC3Electrophiles (e.g., acyl chlorides, aldehydes)Exploits the inherent nucleophilicity of the indole ring.
C-H FunctionalizationC2, C4, C5, C6, C7Transition metals (Pd, Rh), directing groupsDirect activation of C-H bonds for functionalization. numberanalytics.comnih.govacs.org
Cross-Coupling ReactionsVariousPd catalysts, organoboron/organotin reagentsFormation of C-C or C-N bonds. numberanalytics.com

The synthesis of enantiomerically pure fluoroindole precursors is crucial for the development of chiral drugs. Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. bohrium.com For instance, chiral phosphoric acids can catalyze enantioselective intramolecular aza-Michael reactions to create chiral centers. nih.gov While specific examples for 6-fluoroindole (B127801) are not detailed in the provided search results, the general principles of enantioselective catalysis can be applied.

Another approach involves the use of chiral auxiliaries or metal catalysts with chiral ligands to control the stereochemistry of key bond-forming reactions during the synthesis of the indole core or its precursors. nih.gov

Synthesis of the Propylamine (B44156) Side Chain via Reductive Amination and Coupling Reactions

The introduction of the propylamine side chain at the C3 position of the 6-fluoro-1H-indole core is a key transformation in the synthesis of this compound.

Reductive amination is a widely used and efficient method for this purpose. This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. To synthesize the target molecule, 6-fluoro-3-acetylindole could be reacted with ammonia or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Coupling reactions provide an alternative route. For instance, a Heck reaction could be employed to couple an activated indole derivative with an appropriate alkene, followed by functional group manipulations to yield the desired propylamine side chain. nih.gov The A3 coupling reaction, a multicomponent reaction of an aldehyde, an amine, and an alkyne, can also be utilized to generate propargylamines, which can then be reduced to the corresponding propylamine. researchgate.net

Method Key Reactants Reducing Agent/Catalyst Description
Reductive Amination6-Fluoro-3-acetylindole, Ammonia/Amine sourceNaBH₃CN, NaBH(OAc)₃One-pot condensation and reduction to form the amine.
Heck CouplingActivated 6-fluoroindole, AlkenePalladium catalystFormation of a C-C bond to build the side chain. nih.gov
A3 CouplingAldehyde, Amine, AlkyneCopper or other metal catalystMulticomponent reaction to form a propargylamine (B41283) precursor. researchgate.net

Derivatization and Scaffold Modification from the this compound Framework

The this compound framework serves as a versatile scaffold for further derivatization to explore structure-activity relationships. The primary amine of the propylamine side chain is a key handle for modification. It can readily undergo acylation, alkylation, sulfonylation, and other reactions to introduce a wide range of functional groups.

Furthermore, the indole nitrogen can be functionalized, for example, through N-alkylation or N-arylation, which can significantly impact the molecule's properties. researchgate.net Modifications to the benzene (B151609) portion of the indole ring, although more challenging, can be achieved through directed C-H functionalization or by starting with a more elaborately substituted indole core. nih.govacs.org

Exploration of Novel Synthetic Protocols for Indole-Based Propylamines

The development of novel and more efficient synthetic methods for indole-based propylamines is an ongoing area of research. researchgate.netnih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, offer an attractive strategy for increasing synthetic efficiency. acs.org Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in many indole syntheses. researchgate.net

The use of greener and more sustainable reagents and catalysts is also a key focus. This includes the development of metal-free functionalization strategies and the use of environmentally benign solvents. researchgate.net

Medicinal Chemistry and Structure Activity Relationship Sar Investigations

Design Principles for Fluoroindole-Based Propylamine (B44156) Analogues

The design of analogues based on the 2-(6-Fluoro-1H-indol-3-yl)propylamine scaffold is guided by established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies include rational design based on known pharmacophores and, increasingly, fragment-based approaches.

Rational Design and Scaffold Optimization

The rational design of this compound analogues often builds upon the well-established pharmacophore of tryptamine (B22526), a privileged scaffold for serotonin (B10506) receptor ligands. The core indole (B1671886) ring serves as a crucial recognition element, while the propylamine side chain and its terminal amine are key for receptor interaction and activation.

Scaffold optimization can involve several approaches:

Bioisosteric Replacement: In this strategy, parts of the molecule are replaced with other groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For instance, the indole nucleus could be replaced by bioisosteres like benzofuran (B130515) or indazole to explore different interactions with the target receptor. doi.orgnih.gov

Scaffold Hopping: This involves replacing the central indole scaffold with a structurally different core that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties.

Conformational Restriction: To enhance binding affinity and selectivity, the flexible propylamine side chain can be constrained. This can be achieved by incorporating the side chain into a ring system, which reduces the entropic penalty upon binding to the receptor.

The synthesis of such analogues often begins with a substituted indole, such as 6-fluoroindole (B127801), followed by the introduction of the propylamine side chain at the C3 position. For example, 6-fluoro-1H-indole-3-carbaldehyde can be reacted with nitromethane (B149229) and subsequently reduced to form the corresponding tryptamine, which can then be further modified. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying novel lead compounds. lifechemicals.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. lifechemicals.com Hits from these screens are then optimized and grown into more potent molecules. nih.gov

Fluorine-containing fragments are particularly valuable in FBDD due to the unique properties of the fluorine atom. lifechemicals.com The use of ¹⁹F NMR spectroscopy provides a sensitive method for detecting fragment binding, as the fluorine signal is highly sensitive to its local environment. lifechemicals.comnih.govnih.govmdpi.com A library of fluorinated fragments can be designed to explore different chemical spaces and identify novel interactions with a target protein. nih.govthermofisher.com

A hypothetical FBDD approach for discovering ligands related to this compound could involve:

Screening a library of fluorinated fragments, including simple fluoroindoles, against the target receptor.

Identifying fragments that bind to the receptor using techniques like ¹⁹F NMR.

Growing the identified fragments by adding side chains, such as a propylamine group, to improve affinity and potency.

Linking two or more fragments that bind to adjacent sites on the receptor to create a more potent molecule.

Influence of the 6-Fluoro Substitution on Pharmacophore Features and Bioactivity

The introduction of a fluorine atom at the 6-position of the indole ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Fluorine is a small, highly electronegative atom that can alter a molecule's lipophilicity, metabolic stability, and binding interactions.

The presence of fluorine can confer several advantages, including enhanced resistance to metabolism, higher membrane permeability, more potent target-binding, and greater target selectivity. nih.gov Specifically, the C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can lead to an improved pharmacokinetic profile.

In a series of indole-3-glyoxylamide (B122210) based antiprion agents, it was found that introducing electron-withdrawing substituents at the C-6 position, such as fluorine, can improve biological activity by up to an order of magnitude and confer higher metabolic stability. nih.gov

For tryptamine derivatives, the position of the fluorine atom is critical. For instance, 6-fluorotryptamine (B1299898) is known to have affinity for the serotonin 5-HT₁A and 5-HT₂A receptors. wikipedia.org It acts as a full agonist at the 5-HT₂A receptor and is a potent selective serotonin releasing agent (SRA). wikipedia.org In contrast, 5-fluorotryptamine (B1197405) acts as a partial agonist at 5-HT₃ receptors, highlighting how the position of the fluorine atom can dramatically alter the pharmacological profile. nih.gov

The table below summarizes the activity of 6-fluorotryptamine at various serotonin-related targets.

TargetActivityValue
5-HT₁A ReceptorAffinity (Ki)267 nM
5-HT₂A ReceptorAffinity (Ki)606 nM
5-HT₂A ReceptorAgonist Activity (EC₅₀)4.56 nM
Serotonin ReleaseEC₅₀4.4 nM
Dopamine (B1211576) ReleaseEC₅₀106 nM
Norepinephrine ReleaseEC₅₀1,575 nM
MAO-A InhibitionIC₅₀1,580 nM
MAO-B InhibitionIC₅₀5,620 nM
Data sourced from Wikipedia. wikipedia.org

Structure-Activity Relationships of the Propylamine Linker and Terminal Amine Modifications

The propylamine side chain and the terminal amine are critical components of the this compound pharmacophore. Modifications to these groups can significantly impact receptor affinity and functional activity.

Propylamine Linker: The length and flexibility of the alkyl chain connecting the indole ring to the terminal amine are important for optimal receptor interaction. For tryptamines, a two-carbon (ethylamine) chain is common. The introduction of a methyl group on the alpha-carbon, creating a propylamine chain as in the title compound, can influence potency and selectivity. This modification introduces a chiral center, and the stereochemistry can be a critical determinant of activity.

Terminal Amine Modifications: The nature of the substituents on the terminal nitrogen atom plays a crucial role in receptor binding and functional activity.

Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the amine can affect both potency and selectivity. In many tryptamine series, N,N-dimethyl substitution is optimal for 5-HT₂A receptor affinity.

N-Alkylation: The size and nature of the alkyl groups on the nitrogen can be varied to probe the binding pocket. Larger alkyl groups may not be well-tolerated if the binding site is sterically constrained.

Cyclic Amines: Incorporating the nitrogen atom into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, can constrain the conformation of the side chain and improve binding affinity. For example, in a series of 4-fluoro-5-methoxy-tryptamines, constraining the N,N-dialkyl substituents into a pyrrolidine ring resulted in the greatest potency at the 5-HT₁A receptor. psu.eduresearchgate.net

Impact of Substituent Effects on Receptor Binding Affinity and Selectivity

Beyond the 6-fluoro position, substituents at other positions on the indole ring can further modulate the pharmacological profile of this compound analogues. The electronic and steric properties of these substituents can influence receptor binding affinity and selectivity.

In the development of indole-3-glyoxylamides as antiprion agents, a systematic exploration of substituents at positions C-4 to C-7 of the indole ring was conducted. nih.gov This study revealed that electron-withdrawing groups at the C-6 position were particularly beneficial. nih.gov This principle can be extended to the design of this compound analogues, where additional substitutions could be explored to fine-tune activity.

For example, the introduction of a methoxy (B1213986) group at the 5-position of the indole ring is a common strategy in the design of serotonin receptor ligands, often leading to high affinity for 5-HT₁A and 5-HT₂A receptors. The combination of a 6-fluoro and a 5-methoxy substituent could lead to compounds with unique pharmacological profiles.

The selectivity of fluorinated aporphine (B1220529) derivatives for serotonin 5-HT₂C receptors over 5-HT₂A and 5-HT₂B subtypes demonstrates how fluorine substitution can be strategically used to achieve receptor subtype selectivity. nih.gov A similar approach could be applied to the this compound scaffold to develop ligands with tailored selectivity profiles.

Development of Multi-Target or Hybrid Molecules Incorporating Fluoroindole Moieties

Complex multifactorial diseases, such as those affecting the central nervous system (CNS), often require therapeutic strategies that modulate multiple biological targets simultaneously. bohrium.comresearchgate.netmdpi.comresearchgate.net This has led to the development of multi-target-directed ligands (MTDLs) and hybrid molecules. researchgate.net

The this compound scaffold is an attractive building block for the design of MTDLs for CNS disorders due to its inherent activity at serotonin receptors, which are implicated in a wide range of neurological and psychiatric conditions.

Design Strategies for Multi-Target Ligands:

Pharmacophore Merging: This involves combining the key pharmacophoric elements of two or more ligands for different targets into a single molecule.

Scaffold Fusion: This approach involves fusing the core scaffolds of different ligands to create a novel hybrid molecule.

For example, the indole moiety of a this compound analogue could be linked to another pharmacophore known to interact with a different target, such as a dopamine receptor or an enzyme involved in neurotransmitter metabolism. Recent research has explored the design of indole-based derivatives with combined affinity for the serotonin transporter (SERT) and dopamine D₂ receptors as potential multi-target antidepressants. bohrium.commdpi.comresearchgate.net The 6-fluoroindole propylamine scaffold could be incorporated into such designs to potentially enhance potency, selectivity, or pharmacokinetic properties.

Pharmacological Research and Mechanistic Studies in Vitro

Receptor Binding and Affinity Profiling

Comprehensive searches for receptor binding and affinity data for 2-(6-Fluoro-1H-indol-3-yl)propylamine at key central nervous system receptors have not yielded specific binding constants (such as Kᵢ or IC₅₀ values).

Serotonin (B10506) (5-HT) Receptor Subtype Interactions (e.g., 5-HT₁ₐ, 5-HT₆, 5-HT₇)

There is no published in vitro research detailing the binding affinity or functional activity of this compound at the 5-HT₁ₐ, 5-HT₆, or 5-HT₇ serotonin receptor subtypes. While studies on related fluorinated tryptamines suggest that the position of the fluorine atom on the indole (B1671886) ring can influence receptor selectivity, specific data for the 6-fluoro analogue is not available.

Dopamine (B1211576) (D) Receptor Subtype Interactions (e.g., D₂, D₃)

No studies have been identified that characterize the interaction of this compound with dopamine D₂ or D₃ receptor subtypes. Its affinity and potential agonist or antagonist activity at these receptors remain undetermined.

Enzyme Inhibition and Modulation Investigations

Information regarding the inhibitory or modulatory effects of this compound on the specified enzymes is not available in published research.

Cholinesterase (AChE and BuChE) Activity Modulation

There are no available in vitro assays or research findings that assess the activity of this compound on either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

No data has been found to suggest that this compound has been evaluated as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).

DNA Gyrase Inhibition Studies

The potential for indole derivatives to act as DNA gyrase inhibitors has been a subject of scientific inquiry. DNA gyrase is a critical bacterial enzyme involved in DNA replication, and its inhibition can lead to bacterial cell death. While research has been conducted on various novel DNA gyrase inhibitors, including fluoroquinolone derivatives, specific studies evaluating the direct inhibitory activity of this compound on DNA gyrase are not extensively available in the current body of published literature. One study on chiral DNA gyrase inhibitors investigated fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid, a compound with a fluoro-substitution, and found that chiral recognition by the enzyme was relatively small nih.gov. However, this compound belongs to a different chemical class than this compound. Further research is required to determine if this compound possesses any significant DNA gyrase inhibitory properties.

Reverse Transcriptase Inhibition

Reverse transcriptase is an essential enzyme for the replication of retroviruses, such as HIV. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to and inhibit this enzyme. While there is no direct evidence from the available research to suggest that this compound has been specifically tested for its reverse transcriptase inhibitory activity, the broader class of indole derivatives has been explored in this context. Future studies would be necessary to ascertain whether this compound exhibits any inhibitory effects on reverse transcriptase.

Cellular and Molecular Mechanisms of Action (in vitro models)

The regulation of lipid metabolism is a complex process involving several key enzymes, including Hormone-Sensitive Lipase (HSL), Adipose Triglyceride Lipase (ATGL), and Acetyl-CoA Carboxylase (ACC). Phosphorylation is a key mechanism for regulating the activity of these enzymes.

Hormone-Sensitive Lipase (HSL): HSL is a crucial enzyme in the mobilization of fatty acids from stored triglycerides. Its activity is regulated by phosphorylation, primarily by protein kinase A (PKA) nih.govnih.gov.

Adipose Triglyceride Lipase (ATGL): ATGL is the rate-limiting enzyme for the hydrolysis of triglycerides in adipocytes. Its activity is also modulated by phosphorylation nih.gov.

Acetyl-CoA Carboxylase (ACC): ACC plays a critical role in the synthesis of fatty acids. Its phosphorylation leads to its inactivation, thereby reducing fatty acid synthesis.

Currently, there is a lack of specific research investigating the direct effects of this compound on the phosphorylation state and activity of HSL, ATGL, or ACC. Therefore, its role in the regulation of lipid metabolism pathways remains to be elucidated.

Apoptosis, or programmed cell death, and the regulation of the cell cycle are fundamental processes in multicellular organisms. Dysregulation of these processes is a hallmark of cancer. Some indole derivatives have been investigated for their potential to induce apoptosis and cause cell cycle arrest in cancer cell lines. For instance, a study on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives demonstrated their ability to induce cell cycle arrest in the S and G2/M phases in HCT-116 colon cancer cells nih.gov. Another study on goniothalamin, a natural product, showed its capability to induce apoptosis and arrest the cell cycle in the S phase in HeLa cells nih.gov.

Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including the genes involved in biofilm formation nih.govnih.gov. The interference with QS is a promising strategy to combat bacterial infections.

Indole and its derivatives have been shown to interfere with QS and inhibit biofilm formation in various bacteria mdpi.com. For example, a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated their antimicrobial and antibiofilm activities mdpi.com. While these findings suggest that the indole scaffold is a promising pharmacophore for the development of anti-biofilm agents, direct experimental evidence for the activity of this compound in these assays is currently lacking.

Table 1: Investigated Activities of Structurally Related Indole Compounds

ActivityCompound ClassFindings
Cell Cycle Arrest2-(thiophen-2-yl)-1H-indole derivativesInduced cell cycle arrest at S and G2/M phases in HCT-116 cells. nih.gov
Anti-biofilm Activity2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesExhibited antimicrobial and antibiofilm properties. mdpi.com
Quorum Sensing InterferenceIndoleInterferes with bacterial quorum sensing signal transmission.

The mitochondrial membrane potential (ΔΨm) is crucial for cellular energy production and is also a key indicator of mitochondrial health. A disruption of the ΔΨm is an early event in apoptosis. Some indole derivatives have been shown to interact with mitochondria. For instance, a study on 2-(1-(3-dimethylaminopropyl)-5-methoxyindol-3-yl)-3-(1H-indol-3-yl)maleimide investigated its role in the isozyme-specific interaction of protein kinase Cδ with mitochondria nih.gov. However, this study did not directly measure the effect on mitochondrial membrane potential.

The direct impact of this compound on the mitochondrial membrane potential has not been specifically reported in the available scientific literature. Therefore, it is unknown whether this compound can induce mitochondrial dysfunction through the disruption of ΔΨm.

In Vitro Metabolic Stability Assessments

The in vitro metabolic stability of a drug candidate is a critical parameter evaluated during early drug discovery, as it helps predict its in vivo pharmacokinetic properties, such as hepatic clearance and oral bioavailability. researchgate.netnih.gov These assessments typically involve incubating the compound with liver-derived systems, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.net For this compound, also known as 6-Fluoro-α-methyltryptamine (6-F-AMT), while specific quantitative data on its metabolic half-life (t1/2) and intrinsic clearance (Clint) are not extensively detailed in peer-reviewed literature, its structural characteristics and data from analogous compounds allow for a thorough analysis of its expected metabolic profile.

Influence of Fluoro-Substitution on Metabolic Stability

The introduction of fluorine into a drug molecule is a widely used medicinal chemistry strategy to enhance metabolic stability. nih.govresearchgate.net Fluorine's high electronegativity strengthens the carbon-fluorine (C-F) bond, making it less susceptible to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases. nih.gov Placing a fluorine atom at a known site of metabolic oxidation can effectively block that pathway, forcing metabolism to occur at other, potentially slower, rates. researchgate.net

The metabolic fate of the non-fluorinated parent compound, α-methyltryptamine (α-MT), has been investigated in various systems, including rat liver microsomes and human hepatocytes. nih.govlegal-high-inhaltsstoffe.de These studies reveal that a primary route of Phase I metabolism for α-MT is the hydroxylation of the indole ring, with metabolites such as 6-hydroxy-AMT and 7-hydroxy-AMT being identified. nih.govnih.gov

The placement of a fluorine atom at the 6-position of the indole ring in this compound is a deliberate design choice to block the formation of the 6-hydroxy metabolite. This substitution is anticipated to increase the compound's resistance to oxidative metabolism compared to α-MT, thereby enhancing its metabolic stability and potentially prolonging its duration of action. By blocking this key metabolic pathway, the biotransformation of the compound may be redirected towards other sites, such as the 7-position of the indole ring or the propylamino side chain.

Furthermore, the position of the fluorine atom on the indole ring is critical in determining its interaction with metabolic enzymes. Comparative data between fluorinated analogues shows that positional isomers can have different pharmacological and metabolic profiles. For instance, animal studies and in vitro assays of monoamine oxidase A (MAO-A) inhibition show that 6-Fluoro-αMT has a different potency compared to its isomer 5-Fluoro-αMT and the parent compound α-MT. wikipedia.orgwikiwand.com This highlights that the electronic and steric effects of the fluorine atom's placement directly influence how the molecule is recognized and processed by enzymes.

Microsomal Stability Studies

Microsomal stability assays are a standard in vitro tool used to evaluate the rate of Phase I metabolism of a compound. evotec.com These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. researchgate.netevotec.com By incubating a compound with liver microsomes and necessary cofactors (e.g., NADPH), researchers can measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance. evotec.com

While specific microsomal stability data for this compound is scarce, extensive studies on its parent compound, α-methyltryptamine (α-MT), in human hepatocytes provide a strong surrogate model for its expected metabolic pathways. nih.gov Human hepatocytes contain both Phase I (e.g., CYP) and Phase II (e.g., UGTs, SULTs) enzymes, offering a comprehensive view of hepatic metabolism. nih.gov

In incubations with pooled human hepatocytes, α-MT was shown to be biotransformed into numerous metabolites. nih.gov The primary metabolic transformations included hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation. nih.gov The presence of the α-methyl group on the side chain is known to protect the molecule from rapid degradation by monoamine oxidase (MAO), a major metabolic pathway for many tryptamines without this feature. wikipedia.orgnih.gov This structural feature inherently confers a degree of metabolic stability.

The metabolites of α-methyltryptamine identified following incubation with human hepatocytes are summarized in the table below.

Table 1: Metabolites of α-methyltryptamine (α-MT) identified in human hepatocyte incubations. Data sourced from publicly available research. nih.gov

Given that the 6-fluoro substitution in this compound blocks a primary site of hydroxylation, it is expected that the compound would exhibit a slower rate of metabolism in human liver microsomes compared to α-MT. The metabolism would likely be shunted towards other pathways, such as 7-hydroxylation followed by conjugation, or direct conjugation of the amine group. The specific CYP enzymes involved in the metabolism of related tryptamines, such as N,N-dimethyltryptamine (DMT), have been identified, with CYP2D6 playing a significant role. tandfonline.com It is probable that similar CYP isoforms are involved in the metabolism of this compound.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in understanding how 2-(6-Fluoro-1H-indol-3-yl)propylamine interacts with its protein targets.

Molecular docking simulations are employed to predict the binding pose of this compound within the active site of a receptor. For tryptamine (B22526) derivatives, the binding orientation is typically anchored by key pharmacophoric features. The protonated primary amine of the propylamine (B44156) side chain is predicted to form a crucial salt bridge with a conserved acidic residue, such as an aspartate, in the binding pocket of aminergic G-protein coupled receptors (GPCRs).

The indole (B1671886) ring system generally orients itself within a sub-pocket surrounded by aromatic amino acid residues, facilitating favorable pi-stacking interactions. The alpha-methyl group on the side chain introduces a chiral center and restricts conformational flexibility, which can influence receptor selectivity and potency. The fluorine atom at the 6-position of the indole ring is not expected to cause significant distortion of the planar indole moiety but can influence electronic properties and specific intermolecular contacts. Conformational analysis within the receptor's active site helps identify low-energy binding poses that are most likely to be biologically relevant.

By analyzing the predicted binding pose, docking studies can elucidate the specific intermolecular forces that stabilize the ligand-receptor complex. For this compound, these interactions are critical for its biological activity. The primary interactions involve a combination of electrostatic forces, hydrogen bonds, and hydrophobic contacts.

The key predicted interactions include:

Ionic Bonding: A strong electrostatic interaction between the positively charged amine of the ligand and a negatively charged aspartate or glutamate (B1630785) residue in the receptor.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor to a suitable acceptor atom on a nearby amino acid residue.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Hydrophobic Interactions: The ethyl side chain and the indole ring contribute to hydrophobic interactions with nonpolar residues in the active site.

Halogen Bonding: The fluorine atom at the 6-position may participate in halogen bonding with an electron-rich atom, such as a backbone carbonyl oxygen, further stabilizing the complex.

Table 1: Predicted Intermolecular Interactions for this compound

Interaction TypeLigand Moiety InvolvedPotential Receptor Residue Type
Ionic BondPropylamine (-NH3+)Aspartic Acid (Asp), Glutamic Acid (Glu)
Hydrogen Bond (Donor)Indole (N-H)Serine (Ser), Threonine (Thr), Asparagine (Asn)
π-π StackingIndole RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrophobic InteractionPropyl Side Chain, Indole RingLeucine (Leu), Isoleucine (Ile), Valine (Val)
Halogen Bond6-Fluoro GroupBackbone Carbonyl Oxygen

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com The chemical scaffold of this compound can be used as a starting point in scaffold-focused virtual screening campaigns. nih.gov By defining the core indolepropylamine structure as a query, computational methods can rapidly screen vast virtual libraries containing millions of compounds. youtube.com This process filters for molecules that share the key pharmacophoric features necessary for binding but possess diverse chemical decorations, potentially leading to the discovery of novel ligands with improved potency, selectivity, or pharmacokinetic properties.

Quantum Chemical Calculations in Support of Structure-Based Design

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. nih.govnih.gov For this compound, DFT studies can be used to calculate a range of molecular descriptors that are critical for understanding its behavior at the receptor level. mdpi.com

Key properties derived from these calculations include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting sites of electrostatic interactions and hydrogen bonding.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of a molecule's chemical reactivity and ability to participate in charge-transfer interactions. mdpi.com

Atomic Charges: Calculating the partial charges on each atom helps to quantify the electrostatic interactions predicted in docking simulations.

These calculations help refine the force fields used in molecular docking and provide a more accurate representation of the ligand's electronic character, thereby supporting a more robust structure-based drug design process.

Table 2: Representative Quantum Chemical Properties (Hypothetical DFT Calculation)

PropertyCalculated ValueSignificance in Drug Design
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DInfluences overall polarity and solubility

Note: Values are representative for a molecule of this class and would be determined by specific DFT calculations (e.g., using B3LYP/6-31G(d,p) basis set).

Ligand-Based Drug Design (LBDD) Approaches for Analog Development

When the three-dimensional structure of a target receptor is unknown, ligand-based drug design (LBDD) methods become particularly valuable. These approaches rely on analyzing a set of molecules known to be active at a specific target to derive a model that explains their biological activity.

For tryptamine analogs, Quantitative Structure-Activity Relationship (QSAR) studies are a powerful LBDD tool. QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. A Holographic QSAR (HQSAR) study performed on a large set of tryptamine derivatives revealed important structural insights. nih.gov The analysis demonstrated that halogen substituents, and specifically fluorine, make a positive contribution to biological activity. nih.gov Another DFT-based QSAR study on tryptamines indicated that electron-related descriptors are primary contributors to their activity, highlighting the importance of the electronic effects of substituents. researchgate.net

These models can be visualized through contribution maps, which indicate regions of the molecular scaffold where certain properties are favorable or unfavorable for activity. For instance, a QSAR model might indicate that adding an electronegative group like fluorine at the 6-position enhances binding affinity. This information is then used to guide the synthesis of new analogs of this compound with potentially improved properties.

Table 3: QSAR Principles for Tryptamine Analog Design

Structural PositionModificationPredicted Effect on Activity (based on general tryptamine QSAR)Rationale
Indole Ring (Position 6)Addition of Fluoro groupPositiveFavorable electronic properties, potential for halogen bonding. nih.gov
Indole Ring (Position 5)Addition of Methoxy (B1213986) groupNegativeSteric hindrance or unfavorable electronic contribution. nih.gov
Side Chain (α-position)Addition of Methyl groupNegativeCan introduce steric clashes depending on the receptor pocket. nih.gov
Terminal AmineAlkylation (e.g., Diethyl)Variable/PositiveCan increase hydrophobic interactions and alter selectivity.

Advanced Analytical Methodologies in Research on Fluoroindole Propylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of fluoroindole propylamines, providing detailed information about the molecular structure and its interactions with other molecules.

For instance, in related fluoroindole compounds, the chemical shifts in ¹H NMR spectra provide information about the protons in different chemical environments. Similarly, ¹³C NMR spectra reveal the carbon skeleton of the molecule. Specific chemical shift values for the indole (B1671886) ring and the propylamine (B44156) side chain can be assigned to confirm the structure of the synthesized compound.

Table 1: Representative NMR Data for Fluoroindole Analogs

Nucleus Chemical Shift (ppm) Range Description
¹H 7.0 - 8.0 Aromatic protons on the indole ring
¹H 2.5 - 3.5 Protons on the propylamine side chain
¹³C 110 - 140 Aromatic carbons of the indole ring

Note: The exact chemical shifts for 2-(6-Fluoro-1H-indol-3-yl)propylamine would require experimental data for the specific compound.

The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly powerful technique. The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe for studying molecular interactions. diva-portal.org In the context of drug discovery, ¹⁹F NMR can be used to observe the binding of a fluorinated ligand to a target protein. nih.govacs.org Changes in the ¹⁹F chemical shift upon binding can provide information about the binding event and the local environment of the fluorine atom within the protein-ligand complex. rsc.orgrsc.org This technique is valuable for fragment-based drug discovery and for studying the interactions of fluoroindole propylamines with their biological targets. nih.gov Furthermore, fluoroindoles can be used to label bacteria for in vitro studies of protein-protein interactions using ¹⁹F NMR. ossila.com

Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a two-dimensional NMR technique that is particularly useful for studying proteins and their interactions. nih.gov In research involving fluoroindole propylamines, ¹H-¹⁵N HSQC experiments are commonly used to monitor changes in the chemical environment of the amide protons of a protein upon ligand binding. nih.gov By isotopically labeling the protein with ¹⁵N, each amino acid residue in the protein backbone gives rise to a unique cross-peak in the HSQC spectrum. nih.gov When a ligand like this compound binds to the protein, the chemical shifts of the amino acid residues at the binding site are perturbed, leading to shifts in their corresponding peaks in the HSQC spectrum. koreascience.krresearchgate.net This "chemical shift mapping" allows for the identification of the ligand-binding site on the protein surface. nih.gov 6-Fluoroindole (B127801) has been utilized to label bacterial cells to facilitate the study of protein-protein interactions in vitro using ¹⁵N-¹H HSQC NMR. ossila.com

Mass Spectrometry (MS) for Compound Characterization and Metabolic Profiling

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS provides a precise mass measurement, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can further solidify the elemental composition.

Beyond basic characterization, MS, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolic profiling. gmi.tirolfrontiersin.orgyoutube.com This approach allows researchers to identify and quantify metabolites of a parent compound in biological samples such as urine or plasma. mdpi.comnih.gov In the context of fluoroindole propylamine research, LC-MS-based metabolomics can elucidate the biotransformation pathways of the compound within a biological system, identifying potential metabolic products. gmi.tirol This is crucial for understanding the compound's fate in the body.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound and related compounds. High-performance liquid chromatography (HPLC) is a widely used method for separating, identifying, and quantifying components in a mixture. nih.govresearchgate.net For propylamine derivatives, various HPLC methods, including reversed-phase chromatography, can be developed for purity assessment and analytical quantification. nih.gov

Ion chromatography is another valuable technique, particularly for the analysis of amines. researchgate.net It can be employed to determine the content of propylamine-related impurities in a sample. These chromatographic methods ensure the purity of the compound used in further biological and analytical studies, which is critical for obtaining reliable and reproducible results.

Ultraviolet (UV) and Infrared (IR) Spectroscopy for Structural Confirmation

Ultraviolet (UV) and Infrared (IR) spectroscopy are used for the structural confirmation of compounds like this compound.

UV Spectroscopy : The indole ring system has a characteristic UV absorbance profile. researchdata.edu.au The position and intensity of the absorption maxima can provide evidence for the presence of the indole chromophore.

IR Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. nist.gov For an indole derivative, characteristic IR absorption bands can be observed for the N-H stretch of the indole ring and C-H stretches of the aromatic and aliphatic portions of the molecule. researchgate.net The presence of the primary amine group in the propylamine side chain would also give rise to specific N-H stretching and bending vibrations.

Table 2: Expected Spectroscopic Data for Indole Derivatives

Technique Wavelength/Wavenumber Range Functional Group/Chromophore
UV Spectroscopy 260-290 nm Indole ring
IR Spectroscopy 3200-3500 cm⁻¹ N-H stretch (indole and amine)
IR Spectroscopy 2800-3100 cm⁻¹ C-H stretch (aromatic and aliphatic)

Note: These are general ranges for indole-containing compounds and the precise values for this compound would need to be determined experimentally.

Potential Research Applications and Biological Relevance Academic Focus

Antimicrobial and Antitubercular Research

The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have been widely investigated for antimicrobial properties. The introduction of fluorine can enhance the antimicrobial potency of organic molecules. Research into fluorinated indoles has shown promising activity against a range of pathogens.

While specific studies on 2-(6-Fluoro-1H-indol-3-yl)propylamine are limited, research on closely related structures underscores the potential of this chemical class. For instance, a fluorinated analogue of a marine bisindole alkaloid, 2,2-bis(6-fluoro-1H-indol-3-yl)ethanamine, demonstrated antimicrobial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov This compound was also found to act as an antibiotic adjuvant, significantly reducing the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against an MRSA strain. nih.gov

General studies on fluorinated indole derivatives have reported activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Furthermore, some novel indole core derivatives have shown activity against Mycobacterium tuberculosis, suggesting that the scaffold could be a starting point for developing new antitubercular agents. mdpi.com The antimicrobial mechanism of some indole derivatives is thought to involve the interference with bacterial quorum sensing systems, which regulate biofilm formation and virulence. nih.gov

Compound ClassBacterial StrainActivity (MIC)Source
Fluorine-substituted 2-(2-imidazolyl)indoleE. coli80 µg/mL nih.gov
Fluorine-substituted 2-(2-imidazolyl)indoleS. aureus80 µg/mL nih.gov
Marine bisindole alkaloid analogue (fluorinated)S. aureus (MSSA)2-32 µg/mL nih.gov
Marine bisindole alkaloid analogue (fluorinated)S. aureus (MRSA)2-32 µg/mL nih.gov
Tris(1H-indol-3-yl)methylium saltsDrug-resistant bacteria0.13–1.0 µg/mL purdue.edu

Antiviral Research (e.g., Anti-HIV Activity)

Indole derivatives have been a significant focus of antiviral drug discovery, particularly in the search for novel inhibitors of the human immunodeficiency virus (HIV). researchgate.netnih.gov The fluorination of the indole ring is a common strategy employed to enhance potency and improve pharmacokinetic profiles.

Numerous studies have demonstrated that fluorinated indole-based compounds can act as potent anti-HIV-1 agents. mdpi.comgenome.jp For example, certain fluorinated indole-carboxamide derivatives have shown highly potent inhibition of HIV-1 replication in human T-lymphocyte cells, with EC50 values in the low nanomolar range. genome.jp The mechanism of action for many of these indole-based antivirals involves the inhibition of key viral enzymes or processes, such as viral entry. purdue.edu While direct anti-HIV testing data for this compound is not prominent in the literature, its 6-fluoroindole (B127801) core suggests it is a candidate for inclusion in screening programs for new antiviral leads. purdue.edu

Compound/Derivative ClassTargetActivity (EC₅₀)Source
Fluorinated Indole-CarboxamideHIV-1 WT2.0–4.6 nM genome.jp
Fluorinated Indole with C-7 Heteroaryl-carboxamideHIV-1 WT0.0058 nM genome.jp
N-arylsulfonyl-3-propionylindole (Compound 3c)HIV-10.8 µg/mL researchgate.net
5,6-dihydroxyindole carboxamide derivativeHIV-1 IntegraseIC₅₀ = 1.4 µM researchgate.net

Antioxidant Activity Investigations

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathological conditions. Indole derivatives are recognized for their antioxidant potential, largely attributed to the electron-rich nature of the indole nucleus, which can donate a hydrogen atom to scavenge free radicals. scispace.comwikipedia.org

Compound/Derivative ClassAssayFindingSource
Indole-phenolic derivativesCopper Chelation~40% chelating activity mdpi.com
Indole-phenolic derivativesH₂O₂ Induced Cell MortalitySignificantly reduced cell mortality mdpi.com
Indole derivative with pyrrolidinedithiocarbamateDPPH Scavenging38% scavenging activity scispace.com
Indole derivative with pyrrolidinedithiocarbamateFe³⁺ Reducing PowerMost active among tested derivatives scispace.com

Research in Neurodegenerative Conditions and Neuroprotection

The indole scaffold is a key feature in many compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective potential of these compounds often stems from a multi-target approach, including antioxidant activity, metal chelation, and modulation of protein aggregation. wikipedia.orgmdpi.com

Research has shown that synthetic indole–phenolic compounds can act as multifunctional neuroprotectors. mdpi.com These derivatives have demonstrated an ability to sequester copper ions, reduce ROS production, and, crucially, promote the disaggregation of the amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease. mdpi.com The introduction of fluorine into neuroprotective agents has, in some cases, led to improved efficacy. For example, a fluorinated aminopropyl carbazole (B46965) showed higher neuroprotective activity in a Parkinson's disease model compared to its non-fluorinated analog. This suggests that the fluorine atom in this compound could potentially enhance its neuroprotective properties, making it a compound of interest for further investigation in this area.

Antidepressant Research via Monoamine System Modulation

The most direct research concerning this compound (6-Fluoro-AMT) is in the context of its effects on the central nervous system, specifically its interaction with the monoamine neurotransmitter systems (serotonin, dopamine (B1211576), and norepinephrine). This compound is a structural analog of α-methyltryptamine (AMT), a substance originally developed as an antidepressant in the 1960s.

6-Fluoro-AMT has been identified as an inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters. nih.gov By inhibiting MAO-A, the compound can increase the synaptic levels of serotonin (B10506) and norepinephrine, a common mechanism for antidepressant drugs. Its inhibitory potency (IC₅₀) for MAO-A is reported to be in the range of 580 to 1,800 nM. nih.gov This is less potent than its isomer, 5-Fluoro-AMT (IC₅₀: 180-450 nM), and the parent compound AMT (IC₅₀: 380 nM). nih.gov

Furthermore, studies on fluorinated tryptamines have shown they can act as monoamine releasing agents. Specifically, 6-fluorotryptamine (B1299898) (a related compound lacking the alpha-methyl group) was found to be a potent dopamine releaser. The alpha-methyl group, as seen in 6-Fluoro-AMT, is known to protect the molecule from rapid degradation by MAO, prolonging its action. This combined activity—MAO inhibition and potential monoamine release—positions this compound as a compound with significant potential for research into mood disorders.

CompoundTargetActivity (IC₅₀)Source
This compound (6-Fluoro-AMT)Monoamine Oxidase A (MAO-A)580 - 1,800 nM nih.gov
5-Fluoro-α-methyltryptamine (5-Fluoro-AMT)Monoamine Oxidase A (MAO-A)180 - 450 nM nih.govnih.gov
α-Methyltryptamine (AMT)Monoamine Oxidase A (MAO-A)380 nM nih.gov

Investigations into Lipid Metabolism Regulation

Recent research has highlighted the role of indole and its derivatives in metabolic regulation, including glucose and lipid homeostasis. nih.gov This has opened a new avenue for investigating these compounds for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. nih.gov

The mechanism of action often involves the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in the transcriptional regulation of genes involved in lipid and glucose metabolism. nih.govnih.gov Studies have shown that novel indole ethylamine (B1201723) derivatives can act as PPARα activators. nih.gov In cell-based assays, one such derivative was found to reduce intracellular triglyceride accumulation in oleic acid-induced liver cells more effectively than the commercial drug fenofibrate. nih.gov This was achieved by upregulating the expression of enzymes involved in fatty acid oxidation and lipogenesis. nih.gov While no studies have specifically evaluated this compound for this activity, its indole ethylamine core structure makes it a plausible candidate for investigation as a modulator of lipid metabolism.

Anti-inflammatory Research

The indole scaffold is present in many compounds with recognized anti-inflammatory activity. These effects can be mediated through various mechanisms, including antioxidant action and the inhibition of pro-inflammatory enzymes.

Research into indole derivatives has identified compounds that inhibit enzymes like 5-lipoxygenase (5-LO) and cyclooxygenase (COX), which are key to the production of inflammatory mediators like leukotrienes and prostaglandins. For example, a novel indole derivative, AM103, was identified as a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP) and was effective in animal models of both acute and chronic inflammation. The fluorine atom in this compound could potentially modulate its interaction with inflammatory targets, representing another area for future academic investigation.

Mechanistic Anticancer Research

The direct mechanistic anticancer research on this compound is not extensively documented in publicly available scientific literature. However, significant insights can be drawn from studies on structurally related compounds that share the core 6-fluoro-1H-indole moiety. Research into these analogous structures provides a foundational understanding of the potential mechanisms through which this compound might exert anticancer effects.

One of the most closely related and well-studied compounds is (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, known as FC116. nih.gov This indole-chalcone derivative, which incorporates the 6-fluoro-1H-indol-3-yl group, has demonstrated potent cytotoxic activity against metastatic colorectal cancer (mCRC), including cell lines resistant to standard chemotherapies like oxaliplatin. nih.gov

Mechanistic studies of FC116 have revealed that its anticancer activity is mediated through the disruption of microtubule dynamics, a critical process for cell division. nih.gov By interacting with microtubules, FC116 induces cell cycle arrest, specifically in the G2/M phase. nih.gov This arrest is associated with the downregulation of cyclin B1 expression, a key regulatory protein for entry into mitosis. nih.gov The disruption of the microtubule network ultimately leads to the inhibition of cell proliferation and tumor growth. nih.gov In vivo experiments have further substantiated these findings, showing that FC116 can significantly suppress tumor growth in animal models. nih.gov

The broader family of indole derivatives has been a fertile ground for the discovery of new anticancer agents, with various compounds exhibiting a range of mechanistic actions. These include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cancer progression, and the generation of reactive oxygen species (ROS) that can lead to cellular damage and death in cancer cells. For instance, other indole-based compounds have been shown to cause cell cycle arrest at different phases, such as the S and G2/M phases, suggesting interference with DNA replication or mitotic processes. nih.gov

Furthermore, research on other fluorinated compounds in cancer therapy has highlighted unique mechanistic possibilities. For example, some fluorinated agents act by inhibiting crucial metabolic pathways necessary for cancer cell survival, such as the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway. nih.gov Inhibition of this pathway depletes the precursors required for RNA and DNA synthesis, thereby halting cell growth and proliferation. nih.gov

While these findings are not directly attributable to this compound, they provide a strong rationale for investigating similar mechanisms for this compound. The presence of the 6-fluoro-1H-indole structure in potent anticancer agents like FC116 suggests that this chemical scaffold is a promising starting point for the development of new cancer therapies. Future research is necessary to elucidate the specific molecular targets and cellular effects of this compound to determine its potential as a therapeutic agent.

Detailed Research Findings on a Structurally Related Compound (FC116)

FeatureFindingReference
Compound (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) nih.gov
Cancer Model Metastatic Colorectal Cancer (mCRC), including oxaliplatin-resistant HCT-116/L cells nih.gov
Primary Mechanism Interaction with microtubules nih.gov
Cellular Effect Induction of G2/M phase cell cycle arrest nih.gov
Molecular Effect Downregulation of cyclin B1 expression nih.gov
In Vivo Efficacy Significant suppression of tumor growth nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.